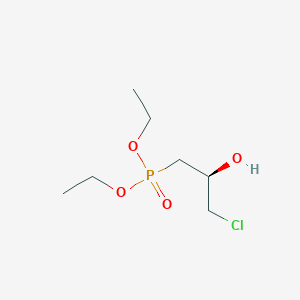
Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- is an organic compound with the molecular formula C15H13N3O4 It is a derivative of diazene, characterized by the presence of both ethoxybenzoyl and nitrophenyl groups
Méthodes De Préparation
The synthesis of Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- typically involves the reaction of 4-ethoxybenzoyl chloride with 4-nitroaniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes diazotization to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, where the ethoxy group may be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxybenzoyl group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- can be compared with other diazene derivatives such as:
Diazene, (4-nitrophenyl)phenyl-: This compound lacks the ethoxybenzoyl group, which may result in different chemical and biological properties.
Diazene, (4-aminophenyl)(4-nitrophenyl)-:
Propriétés
Numéro CAS |
562081-35-0 |
|---|---|
Formule moléculaire |
C15H13N3O4 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
4-ethoxy-N-(4-nitrophenyl)iminobenzamide |
InChI |
InChI=1S/C15H13N3O4/c1-2-22-14-9-3-11(4-10-14)15(19)17-16-12-5-7-13(8-6-12)18(20)21/h3-10H,2H2,1H3 |
Clé InChI |
PIWKDLYLVBFMSA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)
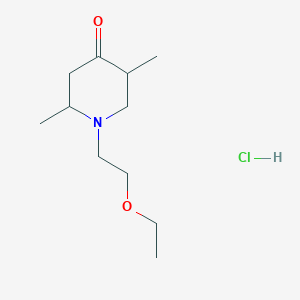
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
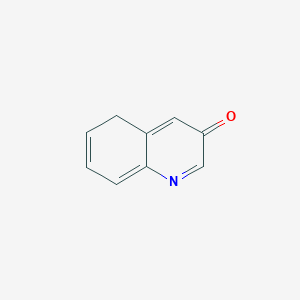
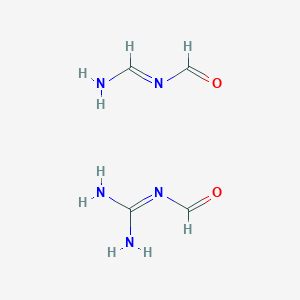
![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)
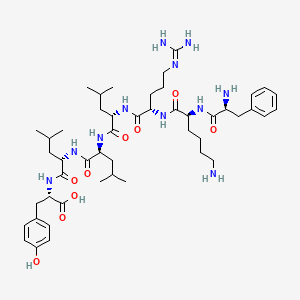
![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)


